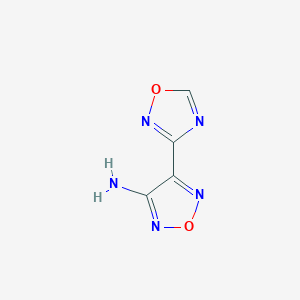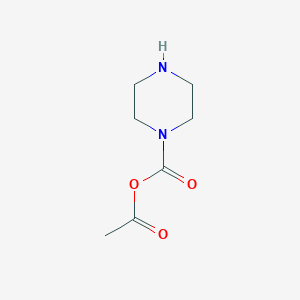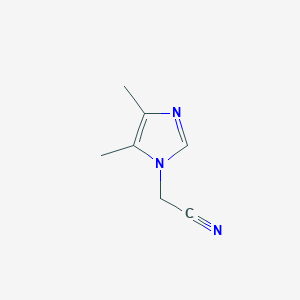
3,5-Dimethylpiperidin-2-one
Übersicht
Beschreibung
3,5-Dimethylpiperidin-2-one is a chemical compound with potential applications in various fields of chemistry due to its unique structure and properties. It serves as a versatile intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other functionalized organic molecules.
Synthesis Analysis
The synthesis of compounds closely related to 3,5-Dimethylpiperidin-2-one involves the formation of piperidin-4-ones and their derivatives through various chemical reactions, including asymmetric Michael addition and electrophilic azidation (Liang, Carroll, & Joullié, 2000). Another method includes the direct condensation of corresponding piperidin-4-ones with O-benzylhydroxylamine hydrochloride to yield variously substituted piperidin-4-one O-benzyloximes (Parthiban, Balasubramanian, Aridoss, & Kabilan, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Dimethylpiperidin-2-one has been extensively studied. For example, 2,6-diarylpiperidin-4-ones and their derivatives have been characterized by X-ray diffraction and NMR spectroscopy, revealing detailed information on their geometrical isomers and molecular conformations (Sankar, Umamatheswari, & Pandiarajan, 2015).
Chemical Reactions and Properties
The chemical reactions involving 3,5-Dimethylpiperidin-2-one derivatives are diverse, including reactions with secondary amines to form various substituted derivatives (Mugnoli et al., 1980). These reactions are crucial for exploring the compound's reactivity and potential applications in synthetic chemistry.
Physical Properties Analysis
The physical properties of 3,5-Dimethylpiperidin-2-one and its derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are often determined through experimental studies involving spectroscopic techniques and crystallography.
Chemical Properties Analysis
The chemical properties of 3,5-Dimethylpiperidin-2-one, including its reactivity with various chemical agents and its role in synthesis reactions, are of significant interest. Studies have explored its potential as a building block for creating complex organic molecules with desirable pharmacological activities. For instance, its derivatives have been investigated for their antimicrobial activities, highlighting the compound's utility in medicinal chemistry (Gopalakrishnan, Sureshkumar, Thanusu, & Kanagarajan, 2008).
Wissenschaftliche Forschungsanwendungen
Binding Proteins Identification : A study used a chemical affinity matrix for 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine to identify binding proteins for this compound, finding prohibitin as one of the strong binding proteins (Chang et al., 2011).
Emission Properties in Squaraine Dyes : Research on asymmetrical squaraine dyes incorporating cis-3,5-dimethylpiperidine revealed that these compounds exhibit solution emission and crystalline-induced emission behaviors, with significant quantum yields. This suggests applications in photoluminescence and solvatofluorochromism (Yu et al., 2021).
Carcinogenic Potential : A study on the cis- and trans-isomers of N-nitroso-3,5-dimethylpiperidine indicated their potential as carcinogens, as they induced tumors in the gastrointestinal tract of rats (Lijinsky et al., 1982).
Stereochemistry in Reduction Reactions : The stereochemistry of the reduction of N-methyl-and N-tert-butyl-3,5-dimethylpiperid-4-one was explored, showing anomalous behavior in catalytic hydrogenation (Mistryukov & Katvalyan, 1970).
NMR Studies : Research conducted NMR studies on 2.5-, 2.6- and 3.5-dimethylpiperidine, examining the influence of methyl groups on ring protons (Wendisch et al., 1970).
Synthesis and Stereochemistry of Piperidones : A study synthesized a series of N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones and investigated their stereochemistry. This research has implications for the development of molecules with specific stereochemical configurations (Dindulkar et al., 2012).
Antibacterial and Antimycobacterial Actions : Bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides were synthesized and evaluated for their antibacterial and antimycobacterial actions, showing potential as antimicrobial agents (Patel et al., 2012).
Thermochemistry Studies : The influence of the methyl group in the stability and conformational behavior of the piperidine ring was studied, with findings important for understanding molecular stability and interactions (Ribeiro da Silva et al., 2006).
σ₁ Receptor Ligands : Research on 3,3-dimethylpiperidine derivatives investigated their use as σ₁ receptor ligands, highlighting their potential in pharmacological applications (Ferorelli et al., 2011).
Inhibitory Properties in Corrosion : N-heterocyclic amines, including 3,5-dimethylpiperidine, were evaluated for their corrosion inhibitory properties on iron, indicating potential applications in materials science and engineering (Babić-Samardžija et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-6(2)7(9)8-4-5/h5-6H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBSALKQZIWAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310574 | |
| Record name | 3,5-Dimethyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpiperidin-2-one | |
CAS RN |
179683-97-7 | |
| Record name | 3,5-Dimethyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179683-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






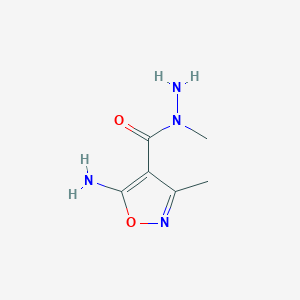

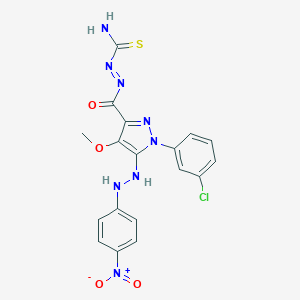
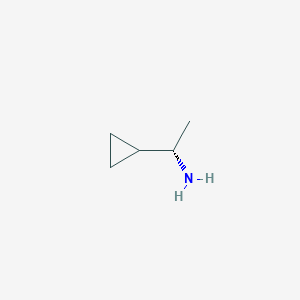

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
